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Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the
spliceosome, the intricate molecular machinery responsible for pre-mRNA splicing.[1][2]
SNRPB is integral to the function of U1, U2, U4/U6, and U5 small nuclear ribonucleoproteins
(snRNPs), which are fundamental to the splicing process. Given its critical role in gene
expression, the dysregulation of SNRPB has been implicated in various diseases, including
cancer, where it can act as an oncogene.[1][2] Understanding the protein-protein interaction
network of SNRPB is therefore crucial for elucidating its function in both normal cellular
processes and disease states, and for the development of novel therapeutic strategies.

The Proximity Ligation Assay (PLA) is a highly sensitive and specific method used to visualize
and quantify protein-protein interactions in situ.[3][4] The technique allows for the detection of
endogenous protein interactions with single-molecule resolution within fixed cells and tissues.
[3][4] PLA relies on the close proximity of two primary antibodies recognizing the interacting
proteins. Secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the
primary antibodies. When these probes are within 40 nanometers of each other, the
oligonucleotides can be ligated to form a circular DNA template, which is then amplified via
rolling circle amplification. This amplified product is detected using fluorescently labeled
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oligonucleotides, appearing as distinct fluorescent spots, where each spot represents a single
interaction event.[3][4]

This application note provides a detailed protocol for the use of PLA to visualize and quantify
the interactions of SNRPB with its known partners, such as DDX20 and Coilin, within the cell
nucleus.

Data Presentation

Quantitative analysis of PLA results is essential for comparing the extent of protein-protein
interactions under different experimental conditions. The data is typically presented as the
average number of PLA signals (dots) per cell or per nucleus.[5][6] While specific quantitative
data for SNRPB interactions using PLA is not readily available in published literature, the
following template table is provided for researchers to structure their own findings.

Table 1. Template for Quantitative Analysis of SNRPB Interactions using PLA. This table can be
used to record the number of PLA signals per nucleus for SNRPB and its potential interacting
partners in different cell lines or under various treatment conditions. The data should be
presented as the mean * standard deviation from at least three independent experiments.

. Mean PLA
Cell Interacting . n (number of
. Signals per p-value
Line/Treatment Partner cells analyzed)
Nucleus (* SD)

Control Cells DDX20 eg., 152+3.1 e.g., >100 N/A
Coilin eg., 128+25 e.g., >100 N/A
Negative Control
eg.,1.1+£05 e.g., >100 N/A
(19G)
Treated Cells DDX20 e.g., 25.6+4.2 e.g., >100 e.g., <0.01
Coilin eg., 22.1+38 e.g., >100 e.g., <0.01
Negative Control
eg.,1.3+£06 e.g., >100 N/A

(19G)
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Experimental Protocols

This protocol is adapted from the Duolink® PLA Fluorescence Protocol and is optimized for
visualizing nuclear protein interactions.

Materials

e Primary Antibodies:

[¢]

Rabbit anti-SNRPB antibody

[¢]

Mouse anti-DDX20 antibody

[e]

Mouse anti-Coilin antibody

o

Rabbit IgG and Mouse IgG (as negative controls)
o PLA Reagents (e.g., Duolink® In Situ PLA Reagents):

PLA Probe Anti-Rabbit PLUS

[¢]

o PLA Probe Anti-Mouse MINUS
o Blocking Solution
o Antibody Diluent
o Ligation Kit (Ligation Stock, Ligase)
o Amplification Kit (Amplification Stock, Polymerase)
o Wash Buffers Aand B
o Duolink® In Situ Mounting Medium with DAPI
e Cell Culture and Staining reagents:

o Cells of interest (e.g., HeLa, U20S)
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[e]

Glass coverslips

o

Phosphate-Buffered Saline (PBS)

[¢]

4% Paraformaldehyde (PFA) in PBS

0.2% Triton X-100 in PBS

[¢]

[e]

Humidified chamber

o

Fluorescence microscope

Detailed Methodology

1. Cell Culture and Fixation: a. Seed cells onto glass coverslips in a culture dish and allow
them to adhere and grow to the desired confluency. b. Wash the cells twice with PBS. c. Fix the
cells with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times
with PBS for 5 minutes each.

2. Permeabilization and Blocking: a. Permeabilize the cells with 0.2% Triton X-100 in PBS for
10 minutes at room temperature to ensure antibody access to the nucleus. b. Wash the cells
twice with PBS. c. Add Duolink® Blocking Solution to each coverslip and incubate in a
humidified chamber for 1 hour at 37°C.

3. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., rabbit anti-SNRPB and
mouse anti-DDX20/Coilin) in Duolink® Antibody Diluent to their optimal concentration. For
negative controls, use rabbit and mouse IgG at the same concentration. b. Tap off the blocking
solution from the coverslips and add the primary antibody solution. c. Incubate in a humidified
chamber overnight at 4°C.

4. PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each with Wash Buffer A.
b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in Antibody Diluent.
Let the mixture stand for 20 minutes at room temperature. c. Tap off the wash buffer and add
the PLA probe solution to the coverslips. d. Incubate in a humidified chamber for 1 hour at
37°C.
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5. Ligation: a. Wash the coverslips twice for 5 minutes each with Wash Buffer A. b. Dilute the
Ligation Stock 1:5 in high-purity water. Immediately before use, add Ligase to the diluted
ligation buffer at a 1:40 dilution. c. Tap off the wash buffer and add the ligation solution. d.
Incubate in a humidified chamber for 30 minutes at 37°C.

6. Amplification: a. Wash the coverslips twice for 2 minutes each with Wash Buffer A. b. Dilute
the Amplification Stock 1:5 in high-purity water. Immediately before use, add Polymerase at a
1:80 dilution. c. Tap off the wash buffer and add the amplification solution. d. Incubate in a
humidified chamber for 100 minutes at 37°C. Protect from light during this step.

7. Final Washes and Mounting: a. Tap off the amplification solution and wash the coverslips
twice for 10 minutes each with Wash Buffer B. b. Wash for 1 minute with 0.01x Wash Buffer B.
c. Mount the coverslips onto glass slides using Duolink® In Situ Mounting Medium with DAPI.

8. Image Acquisition and Analysis: a. Visualize the PLA signals using a fluorescence
microscope. Capture images using appropriate filters for the fluorophore used in the detection
reagent and for DAPI. b. Quantify the number of PLA signals per nucleus using image analysis
software such as ImageJ or CellProfiler.

Visualizations
Experimental Workflow
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Caption: Proximity Ligation Assay (PLA) experimental workflow.
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Caption: Known interactions of the SNRPB protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Visualizing SNRPB Protein Interactions Using Proximity
Ligation Assay (PLA)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606360#proximity-ligation-assay-to-visualize-
snrpb-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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